1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a cinnoline moiety
Preparation Methods
The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Isonipecotic acid: Both compounds feature a piperidine ring with a carboxylic acid group, but differ in their additional functional groups and overall structure.
1-(6-Methyl-5,6,7,8-tetrahydro-cinnolin-3-yl)-pyrrolidin-3-ylamine: This compound shares the cinnoline moiety but has a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-10-2-3-13-12(8-10)9-14(17-16-13)18-6-4-11(5-7-18)15(19)20/h9-11H,2-8H2,1H3,(H,19,20) |
InChI Key |
SGSPQTLQJFDRBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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